molecular formula C14H11FN4O2 B2426841 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide CAS No. 1260916-88-8

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

Cat. No.: B2426841
CAS No.: 1260916-88-8
M. Wt: 286.266
InChI Key: VQEVEIKEYKTVMR-UHFFFAOYSA-N
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Description

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a synthetic organic compound that features a unique structure combining a fluorophenyl group, an oxadiazole ring, and a pyrrole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring. The fluorophenyl group is then introduced through a substitution reaction. The final step involves the formation of the pyrrole ring, which can be achieved through a condensation reaction with an appropriate amine and aldehyde under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives and oxadiazole-containing molecules, such as:

Uniqueness

What sets 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide apart is its combination of structural features, which may confer unique biological activities and chemical reactivity. The presence of both the oxadiazole and pyrrole rings, along with the fluorophenyl group, provides a versatile scaffold for further functionalization and optimization in drug development .

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2/c15-10-5-3-9(4-6-10)13-17-14(21-18-13)11-2-1-7-19(11)8-12(16)20/h1-7H,8H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEVEIKEYKTVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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